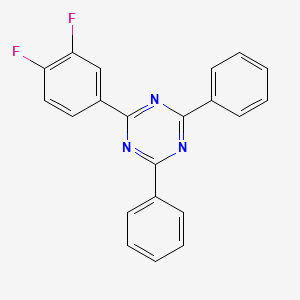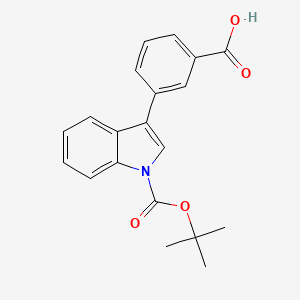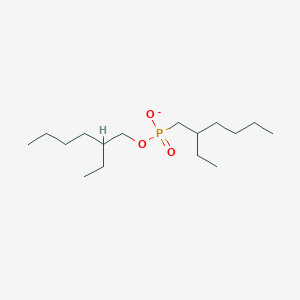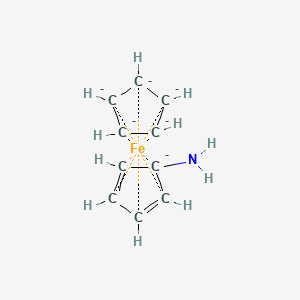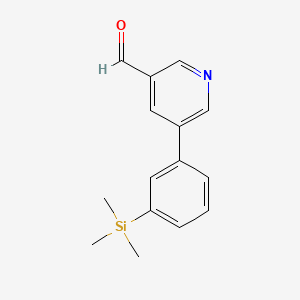
5-(3-(Trimethylsilyl)phenyl)nicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[3-(Trimethylsilyl)phenyl]pyridine-3-carbaldehyde is an organic compound that features a pyridine ring substituted with a trimethylsilyl group and a formyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 3-bromopyridine with trimethylsilylacetylene in the presence of a palladium catalyst, followed by formylation using a Vilsmeier-Haack reagent . The reaction conditions often include:
Catalyst: Palladium(0) complex
Solvent: Tetrahydrofuran (THF)
Temperature: Room temperature to reflux
Reagents: Trimethylsilylacetylene, Vilsmeier-Haack reagent
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
5-[3-(Trimethylsilyl)phenyl]pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups through reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles like halides or alkoxides in polar aprotic solvents.
Major Products
Oxidation: 5-[3-(Trimethylsilyl)phenyl]pyridine-3-carboxylic acid
Reduction: 5-[3-(Trimethylsilyl)phenyl]pyridine-3-methanol
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-[3-(Trimethylsilyl)phenyl]pyridine-3-carbaldehyde has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Incorporated into the design of novel materials with specific electronic properties.
Medicinal Chemistry: Investigated for potential pharmacological activities and as a building block for drug development.
Catalysis: Employed in the development of new catalytic systems for organic transformations.
Mechanism of Action
The mechanism of action of 5-[3-(Trimethylsilyl)phenyl]pyridine-3-carbaldehyde in various reactions involves the activation of the formyl group and the trimethylsilyl group. The formyl group can participate in nucleophilic addition reactions, while the trimethylsilyl group can stabilize intermediates through silicon’s ability to donate electron density. These properties make the compound a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- 3-(Trimethylsilyl)pyridine-2-carbaldehyde
- 3-(Trimethylsilyl)phenylacetylene
- 3-(Trimethylsilyl)pyridine
Uniqueness
5-[3-(Trimethylsilyl)phenyl]pyridine-3-carbaldehyde is unique due to the simultaneous presence of a formyl group and a trimethylsilyl group on the pyridine ring.
Properties
CAS No. |
887973-81-1 |
|---|---|
Molecular Formula |
C15H17NOSi |
Molecular Weight |
255.39 g/mol |
IUPAC Name |
5-(3-trimethylsilylphenyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C15H17NOSi/c1-18(2,3)15-6-4-5-13(8-15)14-7-12(11-17)9-16-10-14/h4-11H,1-3H3 |
InChI Key |
CLINQKXUAZAFJR-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC=CC(=C1)C2=CN=CC(=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,6-Di(carbazol-9-yl)-9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2-fluorophenyl]carbazole](/img/structure/B14120580.png)

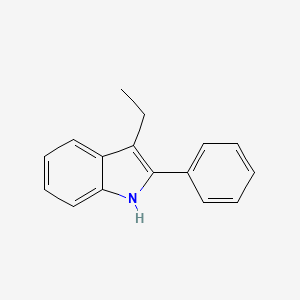
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B14120589.png)
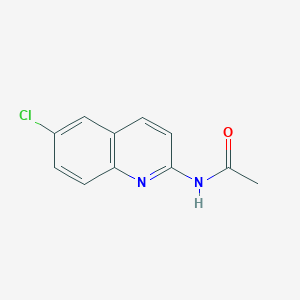
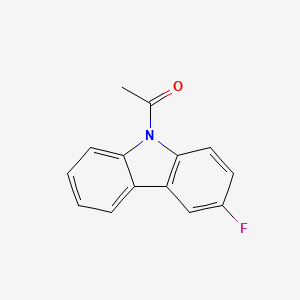
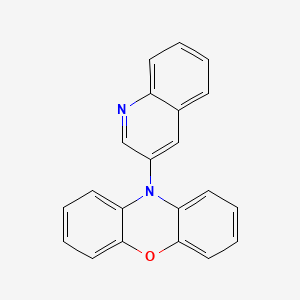
![Phenylmethyl 2-[8-(4-fluorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imi dazolino[1,2-h]purin-3-yl]acetate](/img/structure/B14120609.png)

![N-(2-chlorobenzyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14120628.png)
